2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazole-pyridine compound . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule, enhancing its biological activity.
Reduction: Used to modify the electronic properties of the compound, making it more reactive in subsequent reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with nucleic acids also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of a thiazole ring with a pyridine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-12-9(6-15-7)10(14)13-8-3-2-4-11-5-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVMFBQBAHTACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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